molecular formula C6H8ClNO B13236445 3-Hydroxy-1-methylpyridin-1-ium chloride

3-Hydroxy-1-methylpyridin-1-ium chloride

Cat. No.: B13236445
M. Wt: 145.59 g/mol
InChI Key: YOHGBLPVNQSKNV-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C6H8ClNO. It is a pyridinium salt, which means it is derived from pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methylpyridin-1-ium chloride typically involves the methylation of 3-hydroxypyridine. This can be achieved by treating 3-hydroxypyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its parent pyridine compound.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts.

Scientific Research Applications

3-Hydroxy-1-methylpyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. This compound may also interact with cellular receptors and ion channels, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-methylpyridin-1-ium bromide: Similar in structure but contains a bromide ion instead of chloride.

    Pyridostigmine bromide: A related compound used as a cholinesterase inhibitor in the treatment of myasthenia gravis.

Uniqueness

3-Hydroxy-1-methylpyridin-1-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with biological targets compared to its bromide counterpart. Its distinct properties make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-ol;chloride

InChI

InChI=1S/C6H7NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H

InChI Key

YOHGBLPVNQSKNV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)O.[Cl-]

Origin of Product

United States

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